molecular formula C11H14O2S B13068883 2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid

2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid

Cat. No.: B13068883
M. Wt: 210.29 g/mol
InChI Key: XXEOMHKFBBIEFH-UHFFFAOYSA-N
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Description

2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid is a chemical compound of significant interest in organic and medicinal chemistry research. This compound features a propanoic acid backbone substituted with a methyl group and a 3-(methylsulfanyl)phenyl ring at the 2-position, a structural motif found in various biologically active molecules. The presence of the methylsulfanyl (or methylthio) group on the aromatic ring can influence the compound's electronic properties and metabolic profile, making it a valuable scaffold in drug discovery. Similar structural frameworks, characterized by sulfur-containing aromatic systems and carboxylic acid functionalities, are present in several pharmacologically active agents, underscoring the research utility of this compound class. For instance, the pharmaceuticals Saroglitazar and Elafibranor incorporate a methylsulfanylphenyl group and a carboxylic acid group, demonstrating the relevance of this architecture in developing therapeutics . Researchers may employ this compound as a key synthetic intermediate or as a building block for constructing more complex molecules. Its applications extend to investigations in developing peroxisome proliferator-activated receptor (PPAR) agonists. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

2-methyl-2-(3-methylsulfanylphenyl)propanoic acid

InChI

InChI=1S/C11H14O2S/c1-11(2,10(12)13)8-5-4-6-9(7-8)14-3/h4-7H,1-3H3,(H,12,13)

InChI Key

XXEOMHKFBBIEFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC=C1)SC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-(methylsulfanyl)benzaldehyde with a suitable Grignard reagent, followed by oxidation to form the corresponding carboxylic acid. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Anti-inflammatory Properties

One of the primary applications of 2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid is its role in anti-inflammatory therapies. Research indicates that this compound can inhibit the recruitment of polymorphonuclear leukocytes (PMNs) at inflammation sites, which is crucial for managing conditions characterized by excessive inflammation, such as rheumatoid arthritis and chronic inflammatory diseases .

Case Study:
A study demonstrated that the compound effectively reduced PMN infiltration and infarct size in a rat model of transient cerebral ischemia. The results showed significant improvement in neurological functions post-treatment, suggesting its potential utility in neuroprotective therapies .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. In a whole-cell screening assay, derivatives of propionic acid, including related compounds, exhibited dose-dependent growth inhibition against Mycobacterium tuberculosis, indicating that this compound may have potential as an antibiotic agent .

Skin Care Formulations

In cosmetics, this compound can serve as an active ingredient due to its potential antioxidant properties. It is being investigated for its efficacy in protecting skin from oxidative stress and improving overall skin health .

Case Study:
Recent formulations have included this compound to enhance skin barrier function and reduce inflammation associated with skin conditions like eczema and psoriasis. Clinical trials are ongoing to assess its safety and effectiveness when applied topically .

Future Directions and Research Needs

Further research is necessary to fully elucidate the mechanisms by which this compound exerts its effects. Investigations into its pharmacokinetics, optimal dosing regimens, and long-term safety profiles will be essential for advancing its applications in both medicinal and cosmetic fields.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The phenyl ring and carboxylic acid moiety can interact with various enzymes and receptors, modulating their function and leading to the observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties of Analogs
Compound Name Substituent(s) Key Properties/Effects References
2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid 3-(SCH₃)phenyl, 2-methyl branching Moderate lipophilicity; sulfur may oxidize to sulfone; potential anti-inflammatory activity
Lifitegrast 3-(methylsulfonyl)phenyl, benzofuran Sulfonyl group enhances polarity and metabolic stability; FDA-approved for dry eye disease
3-Mercapto-2-methylpropionic acid SH (sulfhydryl) group Reactive thiol group; forms disulfide bonds; higher metabolic liability
3-[4-(2-Methylpropyl)phenyl]propanoic acid (Impurity F) 4-(isobutyl)phenyl Hydrocarbon substituent increases lipophilicity; no sulfur-mediated interactions
2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid 3-(CF₃)phenyl CF₃ group enhances electronegativity and metabolic resistance; improved bioavailability
3-(4-Methoxyphenyl)propanoic acid 4-(OCH₃)phenyl Methoxy group increases polarity; may alter receptor binding
2-[(Acetylthio)methyl]-3-phenylpropionic acid Acetylthio ester Prodrug potential; hydrolyzes to release thiol; transient biological effects

Key Comparative Insights

Sulfur-Containing Substituents
  • Methylsulfanyl (SCH₃) vs. Sulfonyl (SO₂CH₃):
    The methylsulfanyl group in the target compound is less polar than the sulfonyl group in lifitegrast . Oxidation of SCH₃ to SO₂CH₃ (as in lifitegrast synthesis) enhances polarity and stability, critical for ocular drug retention .
  • Thiol (SH) vs. Thioether (SCH₃):
    Unlike 3-mercapto-2-methylpropionic acid , the target’s thioether group avoids disulfide formation, reducing reactivity and improving pharmacokinetic profiles .
Aromatic Substitution Patterns
  • Electron-Withdrawing Groups (CF₃):
    Fluorinated analogs (e.g., 3-(CF₃)phenyl) exhibit higher metabolic stability due to the strong electron-withdrawing effect of CF₃, which the SCH₃ group lacks .
  • Hydrocarbon vs. Sulfur Substituents:
    Compounds like Impurity F (isobutylphenyl) lack sulfur, relying solely on hydrophobic interactions, whereas the target’s SCH₃ group may engage in hydrogen bonding or π-sulfur interactions .
Propanoic Acid Branching

Metabolic and Pharmacokinetic Considerations

  • Oxidation Pathways:
    The SCH₃ group in the target compound may undergo hepatic oxidation to sulfoxide/sulfone metabolites, altering activity or toxicity profiles .
  • Prodrug Potential: Acetylthio-containing analogs (e.g., 2-[(Acetylthio)methyl]-3-phenylpropionic acid) act as prodrugs, whereas the target compound’s stable thioether avoids premature hydrolysis .

Biological Activity

2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound is characterized by a methylsulfanyl group attached to a phenyl ring and a propanoic acid backbone. Its structure allows it to engage in various chemical reactions, making it a versatile building block in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its ability to act as both a nucleophile and electrophile, depending on the reaction conditions. The methylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing sulfanyl groups have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. A comparative study indicated that certain synthesized compounds exhibited better efficacy against resistant strains than traditional antibiotics like ampicillin .

CompoundActivity Against MRSAActivity Against E. coliActivity Against P. aeruginosa
Compound AMore potent than ampicillinHigher activity than ampicillinEffective
Compound BModerate activityEffectiveModerate activity

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that related compounds exhibited significant cytotoxic effects against human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for some derivatives ranged from 1.9 to 7.52 µg/mL, indicating promising selective targeting capabilities towards cancer cells .

Cell LineIC50 (µg/mL)
HCT-1161.9 - 7.52
MCF-72.3 - 8.4

Case Study 1: Antibacterial Evaluation

A series of compounds derived from this compound were evaluated for their antibacterial properties against multiple pathogens. The results showed that these compounds could inhibit biofilm formation significantly more than standard drugs, suggesting their potential as new therapeutic agents for bacterial infections .

Case Study 2: Anticancer Screening

In another study focusing on anticancer activity, derivatives of the compound were tested against various cancer cell lines using the MTT assay. The findings indicated that modifications to the methylsulfanyl group affected the potency of the compounds, with certain configurations leading to enhanced cytotoxicity against cancer cells .

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